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Compound of Interest

Compound Name: Diethenyl ethanedioate

Cat. No.: B15483222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Diethenyl ethanedioate, also known as divinyl oxalate, is an organic compound with the

chemical formula C₆H₆O₄. While specific experimental data for this molecule is limited in

publicly accessible literature, this guide provides a comprehensive overview of its predicted

chemical properties and a detailed framework for its synthesis and structural elucidation based

on established chemical principles and data from analogous compounds. This document aims

to serve as a foundational resource for researchers interested in the potential applications of

this and other divinyl dicarboxylates.

Chemical Properties and Structure
Diethenyl ethanedioate is the diester of oxalic acid and vinyl alcohol. Its structure consists of

two vinyl groups attached to the carboxyl groups of an ethanedioate (oxalate) backbone.
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Property Value Source

IUPAC Name bis(ethenyl) oxalate N/A

Synonyms
Divinyl oxalate, Ethanedioic

acid, diethenyl ester
[1]

CAS Number 13416-89-2 N/A

Molecular Formula C₆H₆O₄ [1]

Molecular Weight 142.11 g/mol [1]

Canonical SMILES C=COC(=O)C(=O)OC=C N/A

Physicochemical Properties (Predicted)
Detailed experimental data on the physicochemical properties of diethenyl ethanedioate, such

as melting point, boiling point, and density, are not readily available in the current literature.

However, predictions can be made based on the properties of similar short-chain organic

esters. It is expected to be a liquid at room temperature with limited solubility in water and good

solubility in common organic solvents.

Structure Elucidation: Experimental Protocols
The definitive identification and structural confirmation of diethenyl ethanedioate would rely

on a combination of spectroscopic techniques. The following sections detail the expected

outcomes and general experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a

molecule.

Expected Spectrum: The ¹H NMR spectrum of diethenyl ethanedioate is predicted to show a

characteristic pattern for the vinyl groups. Due to the electronegativity of the ester oxygen, the

vinylic protons will be deshielded and appear in the downfield region of the spectrum. The three

protons of each vinyl group (-OCH=CH₂) will be chemically non-equivalent and will exhibit

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.elibrary.ru/item.asp?id=80600529
https://www.elibrary.ru/item.asp?id=80600529
https://www.elibrary.ru/item.asp?id=80600529
https://www.benchchem.com/product/b15483222?utm_src=pdf-body
https://www.benchchem.com/product/b15483222?utm_src=pdf-body
https://www.benchchem.com/product/b15483222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15483222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


splitting patterns (geminal, cis, and trans coupling). Based on data for other vinyl esters, the

following approximate chemical shifts are expected:

-OCH=: A doublet of doublets (dd) around δ 7.2-7.5 ppm.

=CH₂ (trans): A doublet of doublets (dd) around δ 4.8-5.2 ppm.

=CH₂ (cis): A doublet of doublets (dd) around δ 4.5-4.9 ppm.

Experimental Protocol:

Dissolve a 5-10 mg sample of purified diethenyl ethanedioate in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or

higher.

Process the spectrum by applying a Fourier transform, phasing, and baseline correction.

Integrate the signals to determine the relative number of protons for each resonance.

Analyze the coupling constants (J-values) to confirm the connectivity of the vinyl protons.

Expected Spectrum: The ¹³C NMR spectrum will provide information about the carbon

framework of the molecule. Based on data for analogous vinyl esters, the following chemical

shifts are anticipated:

C=O (ester carbonyl): δ 155-165 ppm.

-OCH=: δ 140-145 ppm.

=CH₂: δ 95-105 ppm.

Experimental Protocol:

Prepare a sample as described for ¹H NMR spectroscopy, using a slightly higher

concentration if necessary (20-50 mg).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15483222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15483222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a

corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be

used to differentiate between CH, CH₂, and CH₃ groups, although none are expected in the

aliphatic region for this molecule.

Infrared (IR) Spectroscopy
Expected Spectrum: IR spectroscopy is used to identify the functional groups present in a

molecule. For diethenyl ethanedioate, the key characteristic absorption bands are expected

to be:

C=O stretch (ester): A strong absorption band in the region of 1750-1770 cm⁻¹. The position

of this band can be influenced by conjugation.

C=C stretch (vinyl): A medium intensity band around 1640-1650 cm⁻¹.

C-O stretch (ester): Strong bands in the region of 1100-1300 cm⁻¹.

=C-H bend (vinyl): Bands in the region of 900-1000 cm⁻¹.

Experimental Protocol:

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between

two salt plates (e.g., NaCl or KBr).

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR)

accessory.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Expected Fragmentation: Mass spectrometry provides information about the molecular weight

and fragmentation pattern of a molecule. For diethenyl ethanedioate, the molecular ion peak

(M⁺) would be expected at m/z = 142.11. Common fragmentation pathways for esters would

likely be observed, including:
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Loss of a vinyl group (-CH=CH₂) leading to a fragment at m/z = 115.

Loss of a vinyloxy group (-OCH=CH₂) leading to a fragment at m/z = 99.

Cleavage of the C-C bond of the oxalate backbone.

Experimental Protocol:

Introduce a small amount of the sample into the mass spectrometer, typically via direct

infusion or after separation by gas chromatography (GC-MS).

Ionize the sample using a suitable method, such as electron ionization (EI) or chemical

ionization (CI).

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Proposed Synthesis Protocol
While a specific, optimized synthesis for diethenyl ethanedioate is not available in the

reviewed literature, a plausible route is via the transvinylation of oxalic acid with vinyl acetate.

This method has been successfully used for the synthesis of other divinyl dicarboxylates.[2]

Transvinylation Reaction
Reaction Scheme:

Experimental Protocol:

To a solution of oxalic acid (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran),

add an excess of vinyl acetate (2-4 equivalents).

The reaction can be catalyzed by a palladium salt, such as palladium(II) acetate, in the

presence of a suitable ligand. Alternatively, some transvinylation reactions are promoted by

mercury(II) salts, though these are less desirable due to toxicity.

The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and

the progress is monitored by a suitable technique (e.g., TLC or GC).
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Upon completion, the reaction mixture is worked up by washing with an aqueous solution to

remove the catalyst and any unreacted acid.

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed

under reduced pressure.

The crude product is then purified by vacuum distillation or column chromatography to yield

pure diethenyl ethanedioate.

Logical Workflow for Synthesis and
Characterization
The following diagram illustrates the logical workflow for the synthesis and subsequent

structural elucidation of diethenyl ethanedioate.
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Workflow for the synthesis and characterization of diethenyl ethanedioate.

Conclusion
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This technical guide provides a detailed theoretical framework for the chemical properties and

structural elucidation of diethenyl ethanedioate. While direct experimental data remains

elusive, the proposed synthetic route and the predicted spectroscopic characteristics offer a

solid starting point for any research group aiming to synthesize and characterize this

compound. The methodologies outlined are based on well-established principles of organic

chemistry and are readily applicable in a standard laboratory setting. Further research into this

and other divinyl dicarboxylates could open up new avenues in polymer chemistry and

materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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